methyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with a unique structure that includes a furan ring, an indole moiety, and multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl prop-2-enamide intermediate, followed by its coupling with an indole derivative. The final step involves the esterification of the resulting compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring and indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-[(3E)-3-({2-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
- **METHYL 2-[(3E)-3-({2-[(2E)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
Uniqueness
METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N4O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-[3-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C20H18N4O6/c1-29-18(27)12-24-15-7-3-2-6-14(15)19(20(24)28)23-22-17(26)11-21-16(25)9-8-13-5-4-10-30-13/h2-10,28H,11-12H2,1H3,(H,21,25)/b9-8+,23-22? |
InChI Key |
AUIQWKOJFFLENF-PCUCHMEWSA-N |
Isomeric SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.